5-Phenoxy-anthra[1,9-cd]isoxazol-6-one
Description
5-Phenoxy-anthra[1,9-cd]isoxazol-6-one is a derivative of the 6H-anthra[1,9-cd]isoxazol-6-one scaffold, a fused tricyclic system combining anthracene and isoxazole moieties. This scaffold has garnered attention in medicinal chemistry due to its unique reactivity and biological activity. Notably, it serves as a potent inhibitor of G9a (a histone lysine methyltransferase implicated in epigenetic regulation and cancer progression) . The phenoxy substitution at the 5-position enhances target binding and modulates physicochemical properties, making it a promising lead for therapeutic development.
Properties
IUPAC Name |
10-phenoxy-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11NO3/c22-19-13-8-4-5-9-14(13)20-17-15(21-24-20)10-11-16(18(17)19)23-12-6-2-1-3-7-12/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOZFIMJQOORHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C3C4=C(C5=CC=CC=C5C3=O)ON=C4C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenoxy-anthra[1,9-cd]isoxazol-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of anthraquinone derivatives with hydroxylamine to form the isoxazole ring. The reaction conditions often require the use of solvents like ethanol or acetic acid and may involve heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
5-Phenoxy-anthra[1,9-cd]isoxazol-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives. Substitution reactions can result in a wide range of functionalized isoxazole compounds.
Scientific Research Applications
5-Phenoxy-anthra[1,9-cd]isoxazol-6-one has several scientific
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold Reactivity and Stability
The 6H-anthra[1,9-cd]isoxazol-6-one scaffold is prone to nucleophilic attack, particularly by DMSO, leading to N–O bond cleavage and formation of a ring-opened anthraquinone derivative. In contrast, anthrapyrazolone derivatives (e.g., SP600125, a JNK inhibitor) lack this instability due to their pyrazole core, which is less reactive toward nucleophiles .
G9a/GLP Inhibition
5-Phenoxy-anthra[1,9-cd]isoxazol-6-one derivatives exhibit selective inhibition of G9a/GLP, with optimized substitutions improving binding affinity. For example, Chen et al. (2016) demonstrated that structural modifications to the scaffold enhanced inhibitory activity by aligning with the hydrophobic pocket of G9a’s catalytic domain .
JNK Inhibition
Its activity stems from ATP-competitive binding to the kinase domain, highlighting the divergent target profiles of anthrapyrazolones versus anthraisoxazolones .
Substituent Effects on Activity
The 5-position substitution critically influences bioactivity:
Physicochemical and Pharmacokinetic Properties
Key Research Findings
Scaffold Optimization: Shape-based virtual screening identified the anthraisoxazolone core as a G9a inhibitor, with phenoxy substitution improving affinity by 10-fold compared to unsubstituted analogs .
Selectivity : Anthraisoxazolones show >20-fold selectivity for G9a over kinases (e.g., JNK), whereas SP600125 exhibits reciprocal selectivity .
Reactivity Challenges : The scaffold’s DMSO sensitivity necessitates careful handling in assays, unlike more stable anthrapyrazolones .
Q & A
Q. What structural analogs of 5-phenoxy-anthra-isoxazolone retain activity while improving solubility?
- Methodology : Introduce polar groups (e.g., 4-chloroanilino or cyclohexylamino) at position 5. Assess solubility via shake-flask method (logS) and PAMPA permeability assays . Derivatives like 5-(4-chloroanilino)-3-cyclohexylamino analogs show improved logS (-3.2) without compromising IC₅₀ .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
